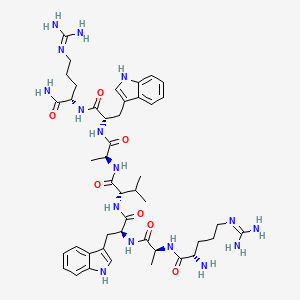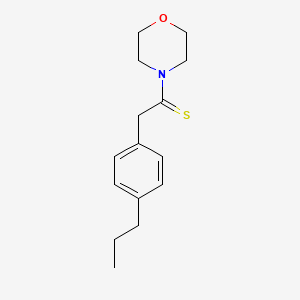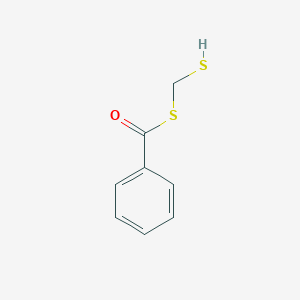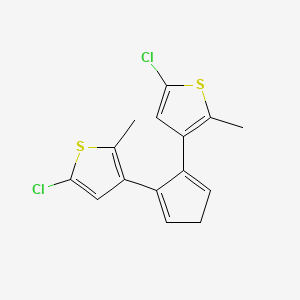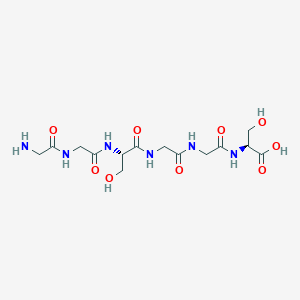
Glycylglycyl-L-serylglycylglycyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycyl-L-serylglycylglycyl-L-serine is a peptide compound composed of a sequence of amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes multiple glycine and serine residues, which contribute to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-serylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The initial amino acid, protected by a suitable protecting group, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide. The peptide is subsequently purified from the bacterial culture.
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-L-serylglycylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis reagents and conditions.
Major Products Formed
The major products formed from these reactions include oxidized serine derivatives, reduced peptide forms, and substituted peptide analogs.
Scientific Research Applications
Glycylglycyl-L-serylglycylglycyl-L-serine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The peptide is studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery system.
Industry: The peptide is used in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Glycylglycyl-L-serylglycylglycyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets, leading to changes in cellular processes. For example, it may bind to enzyme active sites, inhibiting or activating their function, or interact with cell surface receptors to trigger signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A simpler dipeptide composed of two glycine residues.
Glycyl-L-serine: A dipeptide consisting of glycine and serine.
L-serylglycine: Another dipeptide with serine and glycine in a different sequence.
Uniqueness
Glycylglycyl-L-serylglycylglycyl-L-serine is unique due to its specific sequence and combination of glycine and serine residues. This sequence imparts distinct structural and functional properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
649725-95-1 |
|---|---|
Molecular Formula |
C14H24N6O9 |
Molecular Weight |
420.38 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C14H24N6O9/c15-1-9(23)16-3-11(25)19-7(5-21)13(27)18-2-10(24)17-4-12(26)20-8(6-22)14(28)29/h7-8,21-22H,1-6,15H2,(H,16,23)(H,17,24)(H,18,27)(H,19,25)(H,20,26)(H,28,29)/t7-,8-/m0/s1 |
InChI Key |
FYUPOKGUNNQIIK-YUMQZZPRSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B12603922.png)
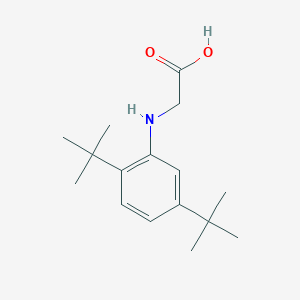
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl-](/img/structure/B12603937.png)
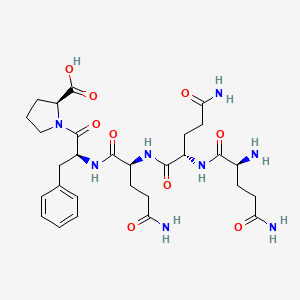
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene](/img/structure/B12603947.png)
silane](/img/structure/B12603965.png)
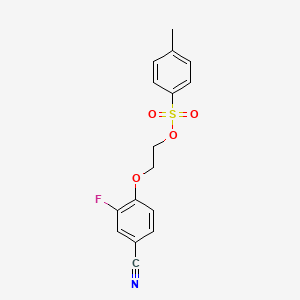
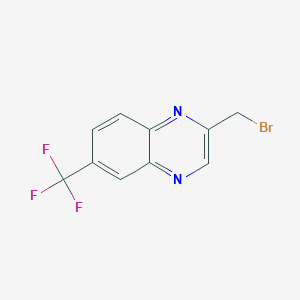
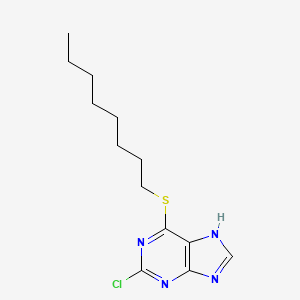
![N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12603991.png)
